![molecular formula C25H19NO5 B2757493 N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methylbenzamide CAS No. 886185-53-1](/img/structure/B2757493.png)
N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a 2,3-dihydro-1,4-benzodioxine-6-carbonyl group, a benzofuran group, and a 3-methylbenzamide group . Compounds with similar structures are often used in the development of pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and a carbonyl group. The 2,3-dihydro-1,4-benzodioxine-6-carbonyl group and the benzofuran group are both heterocyclic compounds, which means they contain atoms of at least two different elements in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its exact molecular structure and the conditions under which it’s studied. Some general properties might include its molecular weight, solubility, melting point, and boiling point .Scientific Research Applications
Catalytic Synthetic Applications
One area of research involving this class of compounds focuses on synthetic chemistry. For instance, studies have shown that certain derivatives undergo catalyzed multicomponent reactions leading to diverse molecular structures. An example includes the palladium iodide catalyzed oxidative carbonylation of 2-alkynylbenzamides, which can selectively lead to the formation of isoindolinone and isobenzofuranimine derivatives under specific conditions. These reactions offer versatile pathways for synthesizing complex molecular architectures from simpler precursors, highlighting the utility of these compounds in organic synthesis and medicinal chemistry research (Mancuso et al., 2014).
Antimicrobial Research
Another significant area of application is in antimicrobial research. Compounds bearing the benzodioxine and benzofuran motifs have been synthesized and evaluated for their antimicrobial properties. For example, fluorobenzamides containing thiazole and thiazolidine structures have shown promising antimicrobial activity against a range of bacterial and fungal strains. This research points to the potential of these compounds in developing new antimicrobial agents (Desai et al., 2013).
Photocatalytic Degradation
In the field of environmental science, derivatives of the chemical compound have been used in studies on photocatalytic degradation of pollutants. The research has investigated the effects of adsorbents used as supports for titanium dioxide loading on the photodegradation efficiency of certain pollutants. This work contributes to the development of more effective photocatalytic systems for environmental cleanup (Torimoto et al., 1996).
Antitumor Activity
Research has also explored the potential antitumor activities of compounds structurally related to N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methylbenzamide. Studies on dihydrobenzofuran lignans and related compounds have shown promising antitumor activity against various cancer cell lines, suggesting these compounds could serve as leads for developing new anticancer agents. The mechanisms of action appear to involve the inhibition of tubulin polymerization, a critical process in cell division (Pieters et al., 1999).
Central Nervous System Imaging
Furthermore, certain iodobenzamide analogues, sharing structural similarities with the compound of interest, have been investigated for their potential as central nervous system (CNS) D-2 dopamine receptor imaging agents. This research could lead to the development of novel diagnostic tools for neurological disorders (Murphy et al., 1990).
Safety and Hazards
properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO5/c1-15-5-4-6-17(13-15)25(28)26-22-18-7-2-3-8-19(18)31-24(22)23(27)16-9-10-20-21(14-16)30-12-11-29-20/h2-10,13-14H,11-12H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPPZWKOCFPBNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

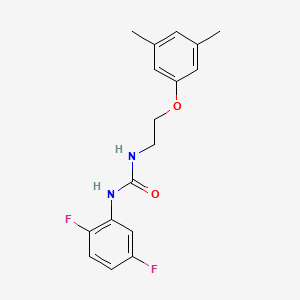
![N-(2,4-dimethylphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2757412.png)
![2-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylacetamide](/img/structure/B2757414.png)
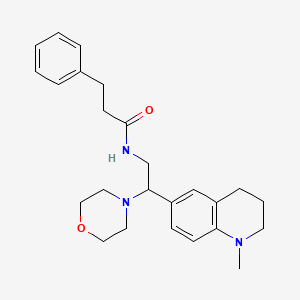
![7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
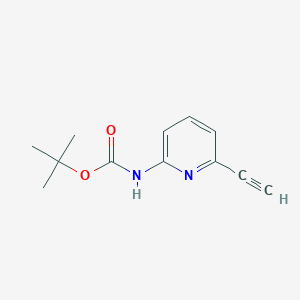
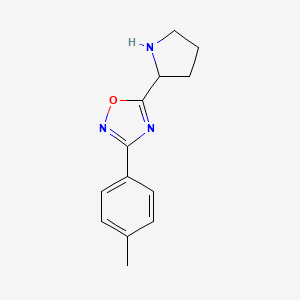
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide](/img/structure/B2757423.png)
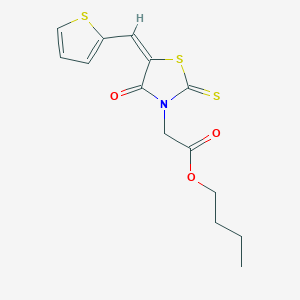
![1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2757427.png)

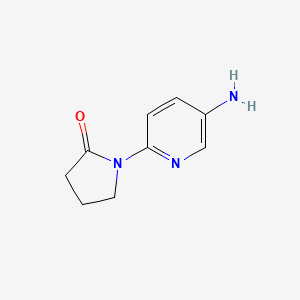
![2-[4-[2-[[2-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]acetyl]amino]ethyl]phenoxy]acetic acid](/img/structure/B2757431.png)
